molecular formula C21H23N3O3S B11015631 2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11015631
M. Wt: 397.5 g/mol
InChI Key: VVMGDEYPNMYBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline, thiazole, and cycloheptane rings, making it a subject of interest for researchers in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the thiazole ring and the cycloheptane moiety. Key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be introduced via cyclization reactions involving thiourea and α-haloketones.

    Cycloheptane Ring Introduction: This step may involve cyclization reactions or ring-closing metathesis to form the seven-membered ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Preliminary studies indicate that compounds similar to this one exhibit various biological activities such as:

  • Anticancer Activity : Compounds with isoquinoline structures have been associated with anticancer properties. The specific interactions of this compound within cellular pathways could provide insights into its efficacy against different cancer types.
  • Antimicrobial Properties : Similar thiazole-containing compounds have shown promise in treating bacterial infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives of isoquinoline are known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Anticancer Activity : A study published in MDPI demonstrated that derivatives of isoquinoline exhibited significant breast cancer cell inhibition compared to standard treatments . This suggests that our compound may also possess similar properties.
  • Antimicrobial Evaluation : Research on thiazole derivatives has shown promising results against various bacterial strains, indicating that our compound could be effective as an antimicrobial agent .
  • Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds reveal important insights into their therapeutic potential. For instance, understanding absorption rates and metabolic pathways can guide future clinical applications .

Potential Applications

The diverse applications of this compound include:

  • Pharmaceutical Development : Given its potential biological activities, this compound could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Biochemical Research : It can be utilized in studies aimed at understanding cellular mechanisms and pathways influenced by isoquinoline and thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer unique biological or chemical properties not found in simpler analogs. This makes it a compound of interest for further research and development.

Biological Activity

The compound 2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that presents significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S with a molecular weight of approximately 358.46 g/mol. Its structure includes a dihydroisoquinoline core linked to a thiazole ring and a methoxyethyl substituent. The presence of multiple functional groups suggests diverse chemical reactivity and potential biological interactions.

Mechanisms of Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities. Key mechanisms include:

  • Antimicrobial Activity : Similar compounds have shown moderate to significant antibacterial and antifungal activities. For instance, compounds with increased lipophilicity have demonstrated enhanced antibacterial effects .
  • Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory effects on cholinesterase enzymes. For example, certain analogs demonstrated good inhibitory activity against butyrylcholinesterase (BChE) comparable to known inhibitors .

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines. Among the tested analogs, several exhibited potent activity against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells. Notably, compounds showed synergistic effects when combined with existing therapies like gefitinib .

Neuroprotective Effects

Research on structurally similar compounds has suggested neuroprotective properties through cholinesterase inhibition. For instance, one study found that certain derivatives effectively inhibited BChE, which is relevant in Alzheimer's disease treatment .

Comparative Analysis with Related Compounds

A comparison table highlights variations in biological activity among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideContains pyrrolidine and pyrimidine ringsPotentially higher bioactivity due to additional nitrogen atoms
6-hydroxy-N-(2-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamideFeatures a hydroxy group on a pyrrole ringEnhanced solubility and altered pharmacokinetics

This table illustrates how variations in chemical structure influence biological activity and therapeutic potential.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-27-12-11-24-13-16(14-7-5-6-8-15(14)20(24)26)19(25)23-21-22-17-9-3-2-4-10-18(17)28-21/h5-8,13H,2-4,9-12H2,1H3,(H,22,23,25)

InChI Key

VVMGDEYPNMYBCB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.